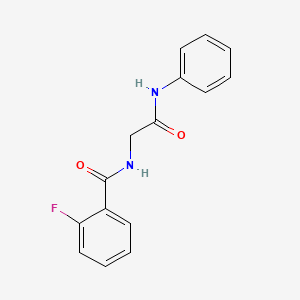![molecular formula C23H33N5O2 B5995138 N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide](/img/structure/B5995138.png)
N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the phenylbutanoylamino group. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It can be used as a probe to study biological pathways and interactions, particularly those involving piperidine and pyrazole derivatives.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent, due to its unique structure and functional groups.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperidine and pyrazole moieties play crucial roles in these interactions, contributing to the compound’s overall efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents may exhibit different biological activities and applications.
Pyrazole Derivatives: Compounds with pyrazole rings and varying substituents can have diverse pharmacological properties.
Uniqueness
This compound stands out due to its specific combination of a piperidine ring, a pyrazole moiety, and a phenylbutanoylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-3-18(2)25-23(30)27-16-13-20(14-17-27)28-21(12-15-24-28)26-22(29)11-7-10-19-8-5-4-6-9-19/h4-6,8-9,12,15,18,20H,3,7,10-11,13-14,16-17H2,1-2H3,(H,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVDDEKJWUCHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B5995060.png)
![1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol](/img/structure/B5995067.png)
![N-(2,5-dichlorophenyl)-2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5995069.png)
![3,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5995071.png)
![3-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL}AMINO)PROPANOIC ACID](/img/structure/B5995072.png)
![2-[4-[(3-Ethoxyphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B5995082.png)

![4-amino-2-[3-(3-methoxyphenoxy)propylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B5995084.png)
![5-(2-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5995094.png)

![N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine](/img/structure/B5995101.png)
![5-[[3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B5995103.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5995130.png)
